molecular formula C21H27ClN6O2 B2464879 7-butyl-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898437-27-9

7-butyl-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2464879
CAS RN: 898437-27-9
M. Wt: 430.94
InChI Key: UDVVBIAUHQNQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butyl-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as BCPI and belongs to the class of purine derivatives. This compound has been found to have a wide range of potential applications in the field of medicine, particularly in the treatment of various diseases.

Scientific Research Applications

1. Antimycobacterial Activity

A series of purine linked piperazine derivatives, including compounds similar to 7-butyl-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, were synthesized and evaluated for their potential as antimycobacterial agents. These compounds showed promising activity against Mycobacterium tuberculosis, with some analogues demonstrating greater potency than existing clinical drugs like Ethambutol (Konduri et al., 2020).

2. Serotonin Receptor Ligands and Potential Psychotropic Activity

Research into arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including structures similar to the specified compound, identified potent ligands for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) with potential anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).

3. Dopamine and Serotonin Receptor Affinity

A series of purine derivatives were synthesized and evaluated for their affinity towards serotonin (5-HT6, 5-HT7) and dopamine (D2) receptors. This research, including compounds structurally related to the given compound, identified potent dual 5-HT6/D2 receptor ligands (Żmudzki et al., 2015).

4. Cardiovascular Activity

Studies on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, similar to the compound , revealed significant antiarrhythmic and hypotensive activities, highlighting their potential in cardiovascular drug development (Chłoń-Rzepa et al., 2004).

5. Antiasthmatic Activity

Research into xanthene derivatives, including structures related to the specified compound, demonstrated notable antiasthmatic activity, suggesting potential use in respiratory conditions (Bhatia et al., 2016).

6. Antihistaminic Activity

Compounds structurally similar to 7-butyl-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibited good antihistaminic activity, suggesting their potential use in treating allergic reactions (Pascal et al., 1985).

7. Antidepressant Activity

Certain derivatives of 1H-purine-2,6(3H,7H)-dione, similar to the compound , showed antidepressant activity, pointing towards their potential therapeutic use in mood disorders (Khaliullin et al., 2018).

properties

IUPAC Name

7-butyl-8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-3-4-8-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-11-9-26(10-12-27)14-15-6-5-7-16(22)13-15/h5-7,13H,3-4,8-12,14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVVBIAUHQNQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16618734

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